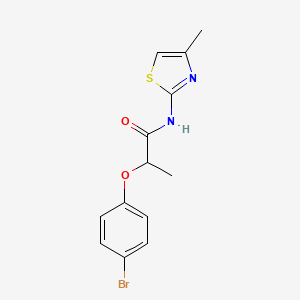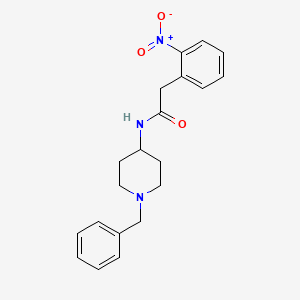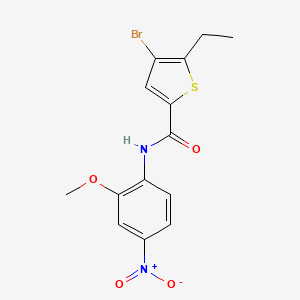
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide
説明
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sGC (soluble guanylate cyclase) stimulators. It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and diabetic nephropathy. In
作用機序
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 acts by stimulating the sGC enzyme, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By increasing cGMP levels, 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 promotes vasodilation and reduces pulmonary arterial pressure, which is beneficial in diseases such as pulmonary hypertension.
Biochemical and Physiological Effects
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 has been shown to have several biochemical and physiological effects. It increases cGMP levels in vascular smooth muscle cells, leading to vasodilation and reduced pulmonary arterial pressure. It also reduces myocardial infarct size and improves cardiac function by reducing oxidative stress and inflammation. Additionally, 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 has been shown to have renoprotective effects by reducing proteinuria and improving renal function in animal models of diabetic nephropathy.
実験室実験の利点と制限
One advantage of using 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 in lab experiments is its specificity for sGC stimulation. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of using 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 is its relatively short half-life, which may limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for research on 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272. One area of interest is its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis. Another area of interest is the development of more potent and long-lasting sGC stimulators based on the structure of 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the cardioprotective and renoprotective effects of 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272.
科学的研究の応用
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve vascular function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension. It also has cardioprotective effects, including reducing myocardial infarct size and improving cardiac function in animal models of heart failure. Additionally, 4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)-2-thiophenecarboxamide 41-2272 has been shown to have renoprotective effects in animal models of diabetic nephropathy.
特性
IUPAC Name |
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4S/c1-3-12-9(15)7-13(22-12)14(18)16-10-5-4-8(17(19)20)6-11(10)21-2/h4-7H,3H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAJETZPVWOWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



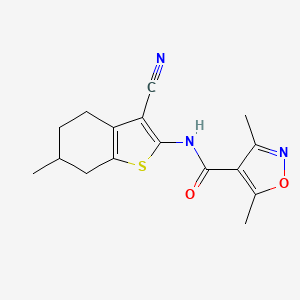
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4180564.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4180568.png)
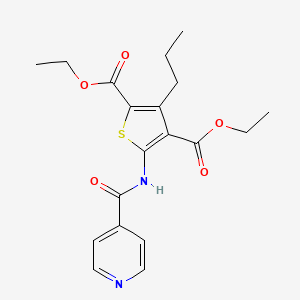
![1-(2-chloro-4-fluorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4180586.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4180588.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-(phenylthio)acetamide](/img/structure/B4180592.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180606.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4180613.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4180620.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4180628.png)

